molecular formula C20H23N2O5PS B4321578 DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE

DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE

Cat. No.: B4321578
M. Wt: 434.4 g/mol
InChI Key: YECQPMNIJPLVJY-UHFFFAOYSA-N
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Description

Diethyl (4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzyl)phosphonate is an organic compound that features a benzoxazole ring, a thioether linkage, and a phosphonate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE typically involves multiple steps:

    Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with a suitable aldehyde or acid under acidic conditions to form the benzoxazole core.

    Thioether Formation: The benzoxazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetylation: The thioether compound is acetylated using acetic anhydride or acetyl chloride.

    Phosphonate Ester Formation: Finally, the acetylated compound is reacted with diethyl phosphite under basic conditions to form the phosphonate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzyl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.

    Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated, nitrated, or sulfonated benzoxazole derivatives.

Scientific Research Applications

Diethyl (4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzyl)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(((1,3-benzoxazol-2-ylthio)acetyl)amino)benzoate
  • Methyl 4-(((4,6-dimethyl-2-pyrimidinyl)thio)acetyl)amino)benzoate
  • Methyl 4-(((2-isopropylphenoxy)acetyl)amino)benzoate

Uniqueness

Diethyl (4-{[(1,3-benzoxazol-2-ylthio)acetyl]amino}benzyl)phosphonate is unique due to its combination of a benzoxazole ring, thioether linkage, and phosphonate ester group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(diethoxyphosphorylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2O5PS/c1-3-25-28(24,26-4-2)13-15-9-11-16(12-10-15)21-19(23)14-29-20-22-17-7-5-6-8-18(17)27-20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECQPMNIJPLVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N2O5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE
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DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE
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DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE
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DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE
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DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE
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DIETHYL (4-{[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETYL]AMINO}BENZYL)PHOSPHONATE

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